tert-Butyl 1-(2-methoxybenzyl)piperidin-4-ylcarbamate
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Overview
Description
tert-Butyl 1-(2-methoxybenzyl)piperidin-4-ylcarbamate: is a chemical compound with the molecular formula C18H28N2O3 and a molecular weight of 320.43 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(2-methoxybenzyl)piperidin-4-ylcarbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-methoxybenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 1-(2-methoxybenzyl)piperidin-4-ylcarbamate can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halides and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 1-(2-methoxybenzyl)piperidin-4-ylcarbamate is used as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in experiments to understand its interactions with biological molecules and its impact on cellular functions .
Medicine: In the medical field, this compound is investigated for its potential therapeutic properties. It may be explored as a candidate for drug development, particularly in the treatment of certain diseases .
Industry: Industrially, this compound is used in the production of pharmaceuticals and other chemical products. Its unique properties make it valuable in the manufacturing of various commercial products .
Mechanism of Action
The mechanism of action of tert-Butyl 1-(2-methoxybenzyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways that regulate these targets, leading to changes in cellular functions .
Comparison with Similar Compounds
- tert-Butyl piperidin-4-ylcarbamate
- tert-Butyl 1-(2-hydroxybenzyl)piperidin-4-ylcarbamate
- tert-Butyl 1-(2-chlorobenzyl)piperidin-4-ylcarbamate
Comparison: Compared to similar compounds, tert-Butyl 1-(2-methoxybenzyl)piperidin-4-ylcarbamate is unique due to the presence of the methoxy group on the benzyl moiety. This functional group can influence the compound’s reactivity and interactions with other molecules, potentially enhancing its effectiveness in certain applications .
Properties
IUPAC Name |
tert-butyl N-[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-18(2,3)23-17(21)19-15-9-11-20(12-10-15)13-14-7-5-6-8-16(14)22-4/h5-8,15H,9-13H2,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KECVCJOKIGIRBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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